1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine - 870761-06-1

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine

Catalog Number: EVT-1709553
CAS Number: 870761-06-1
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Compound Description: N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3) served as a parent compound in a study investigating the anti-diabetic potential of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides . It was synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine (1) with benzenesulfonyl chloride (2) under specific pH conditions. Further reactions with various 2-bromo-N-(un/substituted-phenyl)acetamides led to the generation of new compounds with varying degrees of α-glucosidase enzyme inhibitory activity.

2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide

Compound Description: 2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide (3) was a key intermediate in the synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides investigated for their antibacterial properties . It was produced by reacting 1,4-benzodioxane-6-amine (1) with 2-bromoacetyl bromide (2) under controlled pH conditions. This intermediate was subsequently reacted with various oxadiazole nucleophiles to generate the target compounds.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

Compound Description: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide (3) was used as a starting material for synthesizing a series of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which were evaluated for their bacterial biofilm inhibition and cytotoxicity . The synthesis involved reacting 1,4-benzodioxane-6-amine (1) with 4-nitrobenzenesulfonyl chloride (2) under controlled pH conditions. Further reactions with alkyl/aralkyl halides yielded the target compounds, some of which demonstrated notable biofilm inhibitory activity with low cytotoxicity.

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Compound Description: 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3) was employed as a precursor in the synthesis of 2-[amino]-N-(un/substituted-phenyl)acetamides, which were subsequently screened for their antibacterial and antifungal activities . This compound was produced by reacting 2,3-dihydro-1,4-benzodioxin-6-amine (1) with 4-chlorobenzenesulfonyl chloride (2) under basic conditions. Further reaction with various 2-bromo-N-(un/substituted-phenyl)acetamides resulted in the target compounds, some of which exhibited potent antimicrobial and antifungal properties.

N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide

Compound Description: N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide (3) played a crucial role in synthesizing 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides, investigated for their inhibitory activity against α-glucosidase and acetylcholinesterase . The compound was synthesized by reacting N-2,3-dihydrobenzo[1,4]-dioxin-6-amine (1) with 4-methylbenzenesulfonyl chloride (2) in the presence of aqueous sodium carbonate. Subsequent reaction with various 2-bromo-N-(un/substituted-phenyl)acetamides resulted in the target compounds.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide

Compound Description: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) served as a starting point for synthesizing N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. These compounds were explored for their antibacterial potential and as potential therapeutic agents for inflammatory diseases due to their lipoxygenase inhibitory activity .

trans-[2-(2,6-dimethoxyphenoxy)ethyl][(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine (Mephendioxan)

Compound Description: The enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl][(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine (Mephendioxan, 2) were synthesized and investigated for their binding profile at various receptors, including α-adrenoreceptors, D2 receptors, and 5-HT1A receptors . The (-)-enantiomer demonstrated potent and selective antagonism towards the α1A-adrenoreceptor subtype.

N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide

Compound Description: N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide (3) served as the starting material for synthesizing a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides . These compounds were evaluated for their potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes due to their inhibitory activity against acetylcholinesterase and α-glucosidase.

2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid

Compound Description: 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid was investigated for its anti-inflammatory activity in a carrageenan-induced rat paw edema assay . It showed comparable potency to ibuprofen, indicating its potential as an anti-inflammatory agent.

N-(1H-Pyrrol-2-ylmethylidene)-2,3-dihydro-1,4-benzodioxin-6-amine

Compound Description: N-(1H-Pyrrol-2-ylmethylidene)-2,3-dihydro-1,4-benzodioxin-6-amine (BPS) was synthesized and investigated for its anticorrosion properties on mild steel in acidic environments . It exhibited mixed-type inhibitor behavior and demonstrated significant inhibition efficiency, particularly in 1 M HCl solution.

N-(2-amino-2-oxo-ethyl)-3-[5-[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-methyl-benzamide (Compound 1)

Compound Description: This compound was identified as a potential tracer for glucocorticoid receptor (GR) occupancy studies in vivo . It exhibited suitable properties for in vitro binding to GR and functioned as a tracer in rat lung and spleen when administered at an appropriate dose.

1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (MDVN1003)

Compound Description: MDVN1003 was investigated as a dual inhibitor of Bruton’s tyrosine kinase and phosphatidylinositol-3-kinase δ, two proteins implicated in the growth of various non-Hodgkin’s lymphomas . It demonstrated promising activity in preventing B cell activation and inducing cell death in B cell lymphoma cell lines.

4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]benzene-1,3-diol (Compound-1)

Compound Description: Compound-1 was identified as a novel chondrogenic differentiation inducer during a random screening process . It exhibited the ability to initiate chondrogenic differentiation in various cell lines and showed potential as a cartilage repair agent.

Properties

CAS Number

870761-06-1

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanamine

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)9(14)6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5,9H,3-4,14H2

InChI Key

NUQMLXJXZQWPFY-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(C(F)(F)F)N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(C(F)(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.